Clopidogrel Acyl-β-D-glucuronide
CAS No.:
Cat. No.: VC0198560
Molecular Formula: C₂₁H₂₂ClNO₈S
Molecular Weight: 483.92
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₂₂ClNO₈S |
---|---|
Molecular Weight | 483.92 |
Introduction
Metabolic Formation Pathway
The formation of clopidogrel acyl-β-D-glucuronide follows a specific metabolic pathway that begins with the parent compound clopidogrel. Approximately 85% of absorbed clopidogrel undergoes hydrolysis by CES1 to form the inactive carboxylic acid metabolite . This predominant metabolic pathway diverts the majority of clopidogrel away from the alternative 15% pathway that leads to the pharmacologically active thiol H4 metabolite .
Primary and Secondary Metabolism
The metabolic fate of clopidogrel follows two distinct pathways:
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Primary pathway (approximately 85%): Clopidogrel → Clopidogrel carboxylic acid (via CES1) → Clopidogrel acyl-β-D-glucuronide (via UGT enzymes)
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Secondary pathway (approximately 15%): Clopidogrel → 2-oxo-clopidogrel (via CYP2C19, CYP2B6, and CYP1A2) → Active thiol H4 metabolite
Enzymes Involved in Glucuronidation
Primary UGT Enzymes
Based on kinetic analyses and targeted inhibition experiments using human liver microsomes (HLMs) and human intestinal microsomes (HIMs), the following enzymes have been identified as major contributors to clopidogrel carboxylic acid glucuronidation :
UGT Enzyme | Intrinsic Clearance (μl·min⁻¹·mg⁻¹) | Primary Site of Expression | Relative Contribution |
---|---|---|---|
UGT2B7 | 2.42 | Liver | Major |
UGT2B17 | 2.82 | Intestinal wall | Major |
UGT2B4 | 0.51 | Liver | Significant |
UGT1A3 | Not specified | Liver | Minor |
UGT1A9 | Not specified | Liver | Minor |
UGT1A10-H | Not specified | Intestine | Minor |
UGT2B7 and UGT2B17 exhibited the greatest clopidogrel carboxylic acid glucuronidation activities, with intrinsic clearance values of 2.42 and 2.82 μl·min⁻¹·mg⁻¹, respectively . Of other enzymes displaying activity, UGT2B4 was estimated to contribute significantly to the hepatic clearance with an intrinsic clearance of 0.51 μl·min⁻¹·mg⁻¹ .
Genetic Polymorphisms and Impact on Glucuronidation
Genetic variations in UGT enzymes can affect the formation of clopidogrel acyl-β-D-glucuronide. In healthy volunteers, the UGT2B17*2 deletion allele was associated with a 10% decrease per copy in the plasma clopidogrel acyl-β-D-glucuronide to clopidogrel carboxylic acid area under the plasma concentration-time curve from 0 to 4 hours ratio (AUC₀₋₄) . This finding indicates that the formation of clopidogrel acyl-β-D-glucuronide is impaired in carriers of the UGT2B17 deletion, which may have implications for the drug's safety profile and potential for drug-drug interactions .
Mechanism of Cytochrome P450 2C8 Inhibition
Clopidogrel acyl-β-D-glucuronide has been identified as a potent time-dependent inhibitor of cytochrome P450 2C8 (CYP2C8), an enzyme involved in the metabolism of numerous medications . This inhibition mechanism is similar to that observed with gemfibrozil acyl glucuronide, another well-characterized glucuronide conjugate that inactivates CYP2C8 .
Molecular Mechanism of Inhibition
The inhibition of CYP2C8 by clopidogrel acyl-β-D-glucuronide occurs through a mechanism-based inactivation process . Specifically, clopidogrel acyl-β-D-glucuronide mediates the formation of a covalent adduct between the heme of CYP2C8 and the thiophene moiety of clopidogrel, leading to the inactivation of the enzyme . This process has been characterized by the following kinetic parameters:
Parameter | Value | Description |
---|---|---|
Ki | 9.9 μM | Inhibition constant |
kinact | 0.047 min⁻¹ | Inactivation rate constant |
The inactivation was demonstrated to occur in the active site near the heme when montelukast, a competitive inhibitor of CYP2C8, decreased the effect of clopidogrel acyl-β-D-glucuronide . Computational modeling has resulted in docking of clopidogrel acyl-β-D-glucuronide at the CYP2C8 active site with its thiophene moiety close to the heme group, supporting this mechanism .
Persistence of Inhibition
A physiologically based pharmacokinetic model indicated that inactivation of CYP2C8 by clopidogrel acyl-β-D-glucuronide leads to uninterrupted 60-85% inhibition of CYP2C8 during daily clopidogrel treatment . This sustained inhibition explains the clinically observed drug-drug interactions with CYP2C8 substrates during clopidogrel therapy.
Pharmacokinetic Properties
The pharmacokinetics of clopidogrel acyl-β-D-glucuronide have been studied in various populations, with factors such as ethnicity, CYP2C19 phenotype, and concurrent medications affecting its disposition .
Population Pharmacokinetics
A physiologically based pharmacokinetic (PBPK) model has been developed to describe the two metabolic pathways of clopidogrel, including the formation of the acyl glucuronide metabolite . This model demonstrated significant differences in the pharmacokinetics of clopidogrel metabolites between European and Japanese populations:
Population | CYP2C19 Phenotype | H4 Metabolite AUC₀₋τ (ng·h/ml) | Acyl Glucuronide Impact |
---|---|---|---|
European | EM (Extensive Metabolizer) | 24.8 [20.4-30.1] | Less affected by phenotype |
Japanese | EM (Extensive Metabolizer) | 7.69 [6.26-9.45] | Less affected by phenotype |
The differences between the two populations appear to be determined primarily by varying CYP2C19 liver activity, which affects the active H4 metabolite but has less impact on the acyl glucuronide pathway .
Clinical Implications and Drug-Drug Interactions
The inhibition of CYP2C8 by clopidogrel acyl-β-D-glucuronide has significant clinical implications, particularly regarding drug-drug interactions with medications metabolized by CYP2C8 .
Documented Drug-Drug Interactions
Several clinically significant drug-drug interactions involving clopidogrel acyl-β-D-glucuronide have been documented:
CYP2C8 Substrate | Interaction with Clopidogrel | Clinical Outcome |
---|---|---|
Repaglinide | 5.1-fold increase in AUC₀₋∞ (300-mg loading dose) | Potential hypoglycemia |
Repaglinide | 3.9-fold increase in AUC₀₋∞ (75 mg daily) | Potential hypoglycemia |
Desloratadine | 280% increase in AUC compared to placebo | Increased exposure |
Pioglitazone | Increased exposure | Potential toxicity |
Paclitaxel | Inhibited metabolism | Severe neuropathy reported |
Cerivastatin | Increased risk of rhabdomyolysis | Toxicity concerns |
The interaction between clopidogrel and repaglinide is particularly well-characterized, with a 300-mg loading dose of clopidogrel increasing repaglinide area under the concentration-time curve (AUC₀₋∞) 5.1-fold and continued administration of 75 mg clopidogrel daily increasing it 3.9-fold .
Comparison with Other Glucuronide Inhibitors
When comparing CYP2C8 inhibition by clopidogrel and gemfibrozil, studies revealed the increase in the area under the plasma concentration-time curve of the CYP2C8 substrate desloratadine to 280% and 462%, respectively, compared with placebo . While gemfibrozil appears to be a stronger inhibitor, clopidogrel's widespread use in cardiovascular disease makes its inhibitory potential clinically significant.
Clopidogrel acyl-β-D-glucuronide serves as a reference standard in analytical assays designed to measure the levels of clopidogrel metabolites in biological samples . Various analytical techniques have been employed for the detection and quantification of this metabolite in research settings.
Future Research Directions
Future research directions include:
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Elucidating the binding and orientation of clopidogrel acyl-β-D-glucuronide in the active site near heme that contributes to the inhibition and inactivation of CYP2C8
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Applying structural biology tools to understand the mechanism of CYP2C8 inactivation
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Developing predictive models for other acyl glucuronides that might inhibit CYP enzymes
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Investigating potential mitigation strategies for clopidogrel-induced drug-drug interactions
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